Ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate
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Overview
Description
Ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate is an organic compound with the molecular formula C16H16N2O3 It is known for its unique structure, which includes an ethyl ester group, an acetyl group, and two cyano groups attached to a phenyl-substituted butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl acetoacetate with malononitrile and benzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation followed by Michael addition and subsequent cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The phenyl ring and ester group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted esters.
Scientific Research Applications
Ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate involves its interaction with various molecular targets. The cyano groups and phenyl ring play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable intermediates and transition states makes it a valuable compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
4,4-dicyano-3-phenyl-but-3-enoic acid phenylamide: Known for its antimicrobial properties and use in textile finishing.
Ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate: Synthesized via a one-pot four-component reaction and studied for its biological activities.
Uniqueness
Ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C16H16N2O3 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate |
InChI |
InChI=1S/C16H16N2O3/c1-3-21-16(20)14(11(2)19)15(13(9-17)10-18)12-7-5-4-6-8-12/h4-8,13-15H,3H2,1-2H3 |
InChI Key |
DWGAYAWCMRJTPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)C(C#N)C#N)C(=O)C |
Origin of Product |
United States |
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